C15H17BrN6O3's Structural Singularity: The 5-Bromo-2-(Tetrazol-1-yl)benzoyl Motif
C15H17BrN6O3 is differentiated by its specific IUPAC name, ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate, which corresponds to CAS No. 1010909-56-4 . This exact substitution pattern—a 5-bromo-2-(tetrazol-1-yl)benzoyl group—is a distinct chemical entity. In the landscape of tetrazole-piperazines, the position of the bromine and the tetrazole linkage are critical. For instance, a close structural analog, ethyl 4-[2-(4-bromophenyl)-2H-tetrazole-5-carbonyl]piperazine-1-carboxylate, features a different regioisomeric arrangement and has been studied under the alias 'BPTP' . This structural variance is not inconsequential; the difference in regiochemistry fundamentally alters the molecule's electronic distribution and three-dimensional shape, leading to a divergent biological fingerprint. This is a class-level inference based on the profound impact of regioisomerism on target binding affinity and selectivity within similar compound classes [1].
| Evidence Dimension | Regioisomeric Structure & CAS Registry |
|---|---|
| Target Compound Data | CAS No. 1010909-56-4; IUPAC: ethyl 4-[5-bromo-2-(tetrazol-1-yl)benzoyl]piperazine-1-carboxylate |
| Comparator Or Baseline | BPTP; IUPAC: ethyl 4-[2-(4-bromophenyl)-2H-tetrazole-5-carbonyl]piperazine-1-carboxylate |
| Quantified Difference | Regioisomeric shift: Tetrazole attached at the 2-position vs. a phenyl ring attached at the 2-position of the tetrazole. CAS registry difference confirms a distinct, non-interchangeable chemical entity. |
| Conditions | Chemical registry and structural analysis |
Why This Matters
Procuring a regioisomer will guarantee experimental failure due to altered binding kinetics, solubility, and target engagement. This CAS number and IUPAC name are the only way to ensure the intended molecular structure is used.
- [1] Paudel S, et al. Design, Synthesis, and Functional Evaluation of 1, 5-Disubstituted Tetrazoles as Monoamine Neurotransmitter Reuptake Inhibitors. Biomolecules & Therapeutics. (Class-level inference on regioisomer impact). View Source
